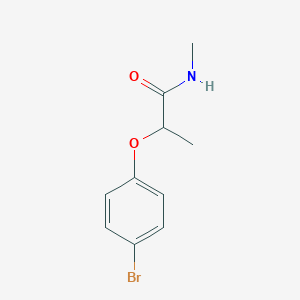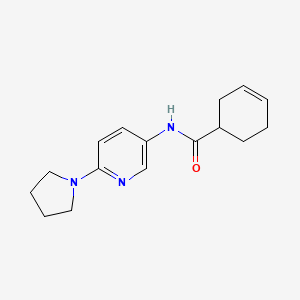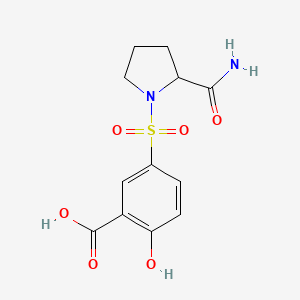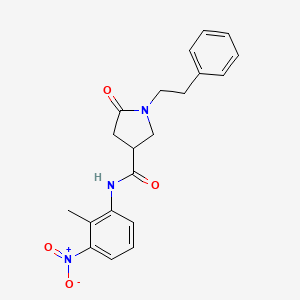
2-(4-bromophenoxy)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-methylpropanamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPA is a synthetic compound that belongs to the class of amides and is commonly used in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-methylpropanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-(4-bromophenoxy)-N-methylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(4-bromophenoxy)-N-methylpropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. Additionally, 2-(4-bromophenoxy)-N-methylpropanamide has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-methylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2-(4-bromophenoxy)-N-methylpropanamide is also stable and can be stored for long periods of time. However, 2-(4-bromophenoxy)-N-methylpropanamide has some limitations for lab experiments. It is a relatively new compound, and its effects on the body are still not fully understood. Additionally, 2-(4-bromophenoxy)-N-methylpropanamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-bromophenoxy)-N-methylpropanamide. One potential area of research is the development of 2-(4-bromophenoxy)-N-methylpropanamide derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of 2-(4-bromophenoxy)-N-methylpropanamide in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-methylpropanamide and its effects on the body.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-methylpropanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 2-(4-bromophenoxy)-N-methylpropanamide involves the reaction of 4-bromophenol with N-methylpropanamide in the presence of a base. 2-(4-bromophenoxy)-N-methylpropanamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. 2-(4-bromophenoxy)-N-methylpropanamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-(4-bromophenoxy)-N-methylpropanamide, including the development of 2-(4-bromophenoxy)-N-methylpropanamide derivatives and the investigation of its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-methylpropanamide involves the reaction of 4-bromophenol with N-methylpropanamide in the presence of a base, such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is purified by column chromatography. The yield of the synthesis process is approximately 60-70%.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(4-bromophenoxy)-N-methylpropanamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSCHMKEAWGPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)
![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![[2-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495614.png)


![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)

![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)

![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)

![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)
